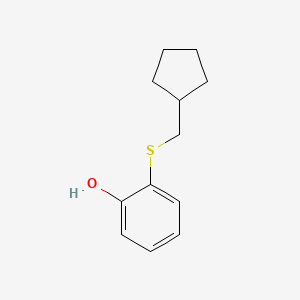

2-(Cyclopentylmethylthio)phenol

Description

Contextual Background of Thiophenols and Phenols in Organic and Medicinal Chemistry

Phenols and their derivatives are a class of aromatic compounds characterized by a hydroxyl group directly attached to an aromatic ring. This structural feature imparts a mild acidity to the hydroxyl proton and makes the aromatic ring highly reactive towards electrophilic substitution. In medicinal chemistry, the phenol (B47542) moiety is a common feature in a wide array of biologically active compounds, including antimicrobials, antioxidants, anti-inflammatory agents, and anticancer drugs. eurekaselect.com The antioxidant properties of phenols are particularly noteworthy, stemming from their ability to scavenge free radicals. mdpi.com

Thiophenols, the sulfur analogs of phenols, and more broadly aryl thioethers, are organosulfur compounds that also play a significant role in organic synthesis and medicinal chemistry. foodb.ca The thioether linkage is a key structural component in various pharmaceuticals and natural products. The presence of a sulfur atom can influence the lipophilicity, metabolic stability, and binding interactions of a molecule with biological targets.

The combination of both phenol and thioether functionalities within the same molecule, as seen in 2-(Cyclopentylmethylthio)phenol, offers a rich scaffold for chemical exploration. The interplay between these two functional groups can lead to unique physicochemical and biological properties.

Rationale for Investigating this compound

The rationale for the focused investigation of this compound stems from the potential for synergistic or novel properties arising from its hybrid structure. The phenolic hydroxyl group provides a handle for potential antioxidant activity and for forming hydrogen bonds with biological receptors. The thioether linkage, coupled with the bulky and lipophilic cyclopentyl group, can enhance the molecule's interaction with hydrophobic pockets in enzymes or receptors.

Furthermore, the relative positioning of the hydroxyl and the cyclopentylmethylthio groups on the aromatic ring (ortho-substitution) can lead to intramolecular interactions that may influence the compound's conformation and reactivity. Research into this specific molecule could therefore be driven by the hypothesis that the unique combination and spatial arrangement of its functional groups could result in valuable biological activities.

Scope and Objectives of Research on this compound

The primary scope of research on this compound would be to synthesize the compound, characterize its structure and physicochemical properties, and evaluate its potential biological activities.

The key objectives would include:

Synthesis and Structural Elucidation: To develop a robust and efficient synthetic route to this compound and to confirm its molecular structure using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Characterization: To determine key physicochemical properties of the compound, such as its melting point, boiling point, solubility, and lipophilicity (logP).

Evaluation of Biological Activity: To screen this compound for a range of biological activities, with a particular focus on areas suggested by its structural motifs, such as antioxidant, antimicrobial, and anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of derivatives of this compound to understand how modifications to its structure affect its biological activity.

Overview of Key Research Paradigms Applied to this compound

The investigation of this compound would likely employ a multidisciplinary approach, integrating principles and techniques from synthetic organic chemistry, analytical chemistry, and pharmacology.

A typical research paradigm would involve:

Chemical Synthesis: The synthesis would likely start from readily available precursors such as 2-mercaptophenol (B73258) and a cyclopentylmethyl halide or tosylate. The reaction conditions would be optimized to maximize the yield and purity of the final product.

Spectroscopic Analysis: Following synthesis, the compound's identity and purity would be rigorously confirmed.

In Vitro Biological Assays: The synthesized compound would be subjected to a battery of in vitro assays. For example, its antioxidant potential could be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.gov Its antimicrobial activity could be tested against a panel of pathogenic bacteria and fungi.

Computational Modeling: Molecular modeling techniques could be employed to predict the compound's three-dimensional structure, its electronic properties, and its potential interactions with biological targets. This can provide insights that guide the design of more potent analogs.

Due to the novelty of this specific compound, detailed research findings are not yet prevalent in the public domain. However, based on the known properties of related compounds, a hypothetical profile can be constructed.

Detailed Research Findings

While specific experimental data for this compound is not available, the following tables present typical data that would be collected for such a compound, with comparative data for related known molecules to provide context.

Table 1: Physicochemical Properties of Phenol and Related Thioethers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Phenol | C₆H₆O | 94.11 | 40.5 | 181.7 |

| 2-(Methylthio)phenol | C₇H₈OS | 140.20 | N/A | 225-227 |

| This compound (Predicted) | C₁₂H₁₆OS | 208.32 | N/A | N/A |

Data for Phenol and 2-(Methylthio)phenol are from established chemical databases. Data for this compound is predicted and would need to be determined experimentally.

Table 2: Spectroscopic Data for a Hypothetical Synthesis of this compound

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR (CDCl₃, ppm) | δ 7.2-6.8 (m, 4H, Ar-H), δ 5.5-6.0 (s, 1H, Ar-OH), δ 2.9 (d, 2H, S-CH₂), δ 2.3 (m, 1H, CH-cyclopentyl), δ 1.8-1.2 (m, 8H, cyclopentyl-CH₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 155 (C-OH), δ 136-115 (Ar-C), δ 42 (S-CH₂), δ 39 (CH-cyclopentyl), δ 32, 25 (cyclopentyl-CH₂) |

| IR (cm⁻¹) | 3400 (broad, O-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1580, 1480 (aromatic C=C stretch) |

| Mass Spectrometry (m/z) | 208 [M]⁺ |

This data is a prediction based on the expected structure and would need to be confirmed by actual experimental results.

Structure

3D Structure

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

2-(cyclopentylmethylsulfanyl)phenol |

InChI |

InChI=1S/C12H16OS/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6,9H2 |

InChI Key |

UULMZEXMMFJQEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CSC2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Cyclopentylmethylthio Phenol

Strategies for the De Novo Synthesis of 2-(Cyclopentylmethylthio)phenol

The de novo synthesis of this compound can be approached through several strategic pathways, focusing on the formation of the key carbon-sulfur (C-S) bond and the incorporation of the cyclopentylmethyl moiety.

Multistep Synthetic Pathways and Route Optimization

The most direct and common method for the synthesis of this compound involves the S-alkylation of 2-mercaptophenol (B73258) with a suitable cyclopentylmethyl halide, such as cyclopentylmethyl bromide or chloride. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

A general synthetic scheme is as follows: Starting Materials: 2-Mercaptophenol and Cyclopentylmethyl Bromide Reaction: Nucleophilic substitution (SN2) Conditions: A base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. nih.gov

The optimization of this route involves screening different bases and solvents to maximize the yield and minimize side products, such as O-alkylation of the phenolic hydroxyl group. The use of a milder base and a polar aprotic solvent generally favors S-alkylation over O-alkylation.

Table 1: Representative Conditions for S-Alkylation of 2-Mercaptophenol

| Alkylating Agent | Base | Solvent | Temperature (°C) | Representative Yield (%) |

|---|---|---|---|---|

| Cyclopentylmethyl Bromide | K2CO3 | DMF | 25 | >90 |

| Cyclopentylmethyl Chloride | NaH | THF | 0 - 25 | 85-95 |

| Cyclopentylmethyl Tosylate | Cs2CO3 | Acetonitrile | 50 | >90 |

Note: These are representative conditions based on general thiol alkylation reactions and may require optimization for the specific synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts can be made to develop more environmentally benign synthetic routes. This includes the use of greener solvents, such as water or ethanol, and minimizing the use of hazardous reagents.

One approach is to perform the S-alkylation under phase-transfer catalysis (PTC) conditions. This can facilitate the reaction in a biphasic system (e.g., water/toluene), reducing the need for large volumes of organic solvents. Another green strategy is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.net

Furthermore, exploring thiol-free synthetic methods, where the sulfur atom is introduced from an odorless and more stable reagent, represents an advanced green chemistry approach. nih.gov

Catalyst Systems for Phenolic and Thioether Bond Formation

While the direct S-alkylation of 2-mercaptophenol is often efficient without a catalyst, metal-catalyzed cross-coupling reactions represent a powerful alternative for the formation of the aryl-sulfur bond. acsgcipr.org For instance, a copper- or palladium-catalyzed coupling of a 2-halophenol with cyclopentylmethanethiol (B3054468) could be envisioned. acsgcipr.org These methods are particularly useful when the direct SN2 reaction is sluggish or leads to side products.

Buchwald-Hartwig amination-type conditions, which are well-established for C-N bond formation, have been adapted for C-S bond formation as well. acsgcipr.org These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand.

Functionalization and Derivatization of this compound Scaffolds

The presence of both a phenolic hydroxyl group and a thioether linkage in this compound allows for a wide range of functionalization and derivatization reactions, enabling the synthesis of a diverse library of related compounds.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for modification, allowing for the formation of ethers and esters. nih.gov

Etherification: The Williamson ether synthesis is a classic and reliable method for converting the phenolic hydroxyl group into an ether. masterorganicchemistry.comwikipedia.orgbyjus.comlibretexts.orgkhanacademy.org This involves deprotonating the phenol (B47542) with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comwikipedia.orgbyjus.comlibretexts.orgkhanacademy.org

Esterification: The phenol can be readily converted to an ester by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction is typically high-yielding and proceeds under mild conditions.

Table 2: Representative Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Base | Solvent | Product Type |

|---|---|---|---|---|

| Etherification | Methyl Iodide | NaH | THF | Aryl Methyl Ether |

| Esterification | Acetyl Chloride | Pyridine | Dichloromethane | Aryl Acetate (B1210297) |

| Silylation | TBDMSCl | Imidazole | DMF | Aryl Silyl Ether |

Note: These are general derivatization methods for phenols and would be applicable to this compound.

Transformations Involving the Thioether Linkage and Sulfur Atom

The thioether linkage is another reactive site in the molecule, primarily susceptible to oxidation at the sulfur atom.

Oxidation to Sulfoxide (B87167): The thioether can be selectively oxidized to the corresponding sulfoxide using a variety of oxidizing agents. Mild oxidants such as sodium periodate (B1199274) (NaIO4) or one equivalent of hydrogen peroxide (H2O2) are commonly used to achieve this transformation while minimizing over-oxidation to the sulfone. organic-chemistry.orgacsgcipr.org

Oxidation to Sulfone: Stronger oxidizing agents, such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO4), or meta-chloroperoxybenzoic acid (m-CPBA), will oxidize the thioether directly to the sulfone. acsgcipr.orgorganic-chemistry.org The choice of oxidant and reaction conditions allows for controlled access to either the sulfoxide or the sulfone. acsgcipr.orgorganic-chemistry.org

Table 3: Oxidation of the Thioether Linkage

| Target Product | Oxidizing Agent | Solvent | Conditions |

|---|---|---|---|

| Sulfoxide | 1 eq. H2O2 | Acetic Acid | Room Temperature |

| Sulfoxide | NaIO4 | Methanol/Water | 0 °C to Room Temperature |

| Sulfone | excess m-CPBA | Dichloromethane | Room Temperature |

| Sulfone | KMnO4 | Acetic Acid/Water | 0 °C to Room Temperature |

Note: These are general conditions for the oxidation of aryl thioethers.

Substituent Effects on the Aromatic Ring System

The electronic nature of substituents on the phenolic ring significantly influences the synthetic routes to 2-(alkylthio)phenols, including this compound. The key transformation often involves the nucleophilic attack of a thiolate on an activated aromatic ring or a metal-catalyzed cross-coupling reaction.

In nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups (EWGs) at the ortho and para positions to a leaving group (typically a halide) is crucial for activating the ring towards nucleophilic attack. libretexts.orgnih.gov For instance, the synthesis of substituted 2-(phenylthio)phenols has been achieved from simple phenols and aromatic halides using dimethyl sulfoxide as an oxidant in a copper(I)-catalyzed tandem C-S coupling/C-H functionalization. bohrium.com The reactivity in SNAr reactions is highly dependent on the electronic nature of the heteroarenes and the orientation of the halogen. nih.gov For electron-rich heteroarenes, an additional electron-withdrawing group such as an ester, keto, cyano, or nitro group is often required for the reaction to proceed efficiently. nih.gov

Conversely, the presence of electron-donating groups (EDGs) on the phenol ring can hinder direct SNAr reactions by increasing the electron density of the aromatic system, thus making it less susceptible to nucleophilic attack. However, recent strategies have been developed to overcome this limitation. One such method involves the generation of a phenoxyl radical, which acts as a powerful transient electron-withdrawing group, enabling nucleophilic aromatic substitution of halophenols even with electron-donating substituents. nih.gov

Transition metal-catalyzed reactions offer an alternative approach where substituent effects can be more complex. In palladium-catalyzed C-S cross-coupling reactions, both electron-rich and electron-deficient aryl halides can be effectively coupled with thiols. bohrium.com Iron-catalyzed ortho-selective functionalization of phenols has also been demonstrated, where the regioselectivity is primarily dictated by the steric hindrance of the substituents on the phenol. lookchem.com For example, meta-substituted phenols provide completely regioselective products. lookchem.com

The table below summarizes the general influence of substituents on the synthesis of 2-thio-substituted phenols.

| Substituent Type on Phenolic Ring | Effect on Nucleophilic Aromatic Substitution (SNAr) | Effect on Metal-Catalyzed Cross-Coupling |

| Electron-Withdrawing Group (EWG) | Activating, enhances reaction rate. | Generally well-tolerated. |

| Electron-Donating Group (EDG) | Deactivating, hinders reaction. | Generally well-tolerated, can influence regioselectivity. |

| Sterically Hindering Group | Can impede approach of nucleophile. | Can dictate regioselectivity. |

Stereochemical Control in Syntheses of Analogues

Achieving stereochemical control in the synthesis of analogues of this compound, particularly those with chiral centers in the cyclopentyl moiety or on the alkyl chain, is a significant synthetic challenge. The strategies employed often rely on the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

For analogues where chirality resides in the alkylthio side chain, asymmetric synthesis can be approached through several routes. The use of chiral cyclopentylmethyl halides or tosylates derived from enantiomerically pure cyclopentane (B165970) derivatives would directly lead to chiral products. Another strategy involves the enantioselective sulfa-Michael addition of a thiophenol to a prochiral α,β-unsaturated cyclopentenyl ketone, catalyzed by a chiral organocatalyst, such as a bifunctional cinchona/sulfonamide. nih.gov The diastereoselectivity of such reactions can often be controlled by tuning reaction conditions, for instance, temperature. acs.org

In cases where the synthesis involves the creation of a stereocenter α to the sulfur atom, stereocontrol can be challenging. However, methods for the stereoselective synthesis of chiral thioethers have been developed. For example, alkyllithium-activated organoboronic esters can undergo stereospecific phosphination and thiolation. organic-chemistry.org The use of chiral auxiliaries, such as Evans' oxazolidinones, has been successful in Diels-Alder reactions to create chiral cyclic ketones, which could be precursors to chiral thiophenol analogues. nih.gov The stereochemistry of these reactions is often influenced by the specific chiral auxiliary and the reaction conditions. nih.gov

The table below provides an overview of potential strategies for achieving stereochemical control in the synthesis of analogues of this compound.

| Desired Chiral Moiety | Synthetic Strategy | Key Factors for Stereocontrol |

| Chiral Cyclopentyl Group | Use of enantiopure cyclopentyl precursors. | Purity of starting material. |

| Asymmetric catalysis on a prochiral cyclopentene (B43876) derivative. | Choice of catalyst and ligand. | |

| Chiral Center in Alkyl Chain | Asymmetric alkylation of 2-mercaptophenol. | Chiral catalyst or auxiliary. |

| Resolution of a racemic mixture. | Resolving agent, chromatographic method. |

Chemo-Enzymatic and Biocatalytic Approaches to this compound and its Analogues

Chemo-enzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis for producing phenols and their derivatives. nih.gov These approaches can provide access to complex molecules under mild reaction conditions with high regio- and enantioselectivity.

While specific enzymatic synthesis of this compound has not been reported, general biocatalytic strategies for the formation of C-S bonds and the functionalization of phenols are applicable. For instance, enzymes could be employed for the asymmetric reduction of a ketone on the cyclopentyl ring of a precursor, leading to a chiral alcohol that can then be converted to the final product through chemical steps. Imine reductases and monoamine oxidases have been used for the biocatalytic asymmetric reductive amination and deracemization to produce enantioenriched cyclic amines, which could be precursors to chiral building blocks. nih.gov

Biocatalytic alkylation is an emerging field that utilizes enzymes for the formation of C-C, C-N, C-O, and C-S bonds with high selectivity. nih.gov It is conceivable that a novel enzyme could be engineered to catalyze the direct S-alkylation of 2-mercaptophenol with an activated cyclopentylmethyl derivative.

Furthermore, enzymes can be used to modify the phenolic ring itself. For example, one-pot cascade biocatalysis has been used to upgrade lignin-derived phenol and catechol to valuable products like hydroxytyrosol. rsc.org This involves a series of enzymatic reactions including C-C coupling, hydroxylation, decarboxylation, deamination, and reduction, showcasing the potential for complex molecular construction using biocatalytic systems. rsc.org

The following table illustrates potential chemo-enzymatic routes to chiral analogues of this compound.

| Target | Chemo-Enzymatic Strategy | Enzyme Class |

| Enantiopure Cyclopentanol Precursor | Biocatalytic asymmetric reduction of a cyclopentanone (B42830) derivative. | Ketoreductase (KRED) |

| Chiral Amine Precursor | Asymmetric reductive amination of a cyclopentanone. | Imine Reductase (IRED) |

| Deracemization of a racemic cyclopentylamine. | Monoamine Oxidase (MAO) | |

| Direct C-S Bond Formation | Hypothetical direct enzymatic S-alkylation of 2-mercaptophenol. | Engineered Thiol S-methyltransferase or similar. |

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals, including improved safety, efficiency, scalability, and process control. nih.govacs.org The synthesis of phenol derivatives and organosulfur compounds is well-suited for continuous flow technologies.

The preparation of functionalized phenols has been successfully demonstrated in continuous flow systems. For example, a three-step, one-flow process has been established for preparing 2-functionalized phenols, which involves a benzyne-mediated in-line generation of arylmagnesium intermediates followed by aerobic oxidation. nih.gov This process is tolerant of various functional groups, including thioethers. nih.gov Continuous flow reactors have also been employed for the synthesis of meta-substituted phenol derivatives through oxidative Heck/dehydrogenation reactions, significantly reducing reaction times compared to batch processes. acs.org

For the introduction of the thioether moiety, continuous flow methods can be applied to nucleophilic aromatic substitution reactions. The precise control over reaction temperature, pressure, and stoichiometry in a flow reactor can enhance the selectivity and yield of the desired product, while minimizing the formation of byproducts. The use of packed-bed reactors with solid-supported catalysts or reagents can also simplify purification and enable catalyst recycling.

The table below outlines the potential benefits of applying flow chemistry to the synthesis of this compound.

| Synthetic Step | Advantage of Flow Chemistry | Key Parameters to Control |

| Nucleophilic Aromatic Substitution | Improved heat and mass transfer, enhanced safety for exothermic reactions, precise control of stoichiometry. | Temperature, pressure, residence time, reagent concentration. |

| Metal-Catalyzed Cross-Coupling | Efficient screening of catalysts and reaction conditions, potential for catalyst immobilization and reuse. | Catalyst loading, ligand concentration, flow rate. |

| Work-up and Purification | In-line extraction and purification, reducing manual handling and solvent consumption. | Solvent choice, membrane-based separation, scavenger resins. |

Advanced Structural Elucidation and Conformational Analysis of 2 Cyclopentylmethylthio Phenol

High-Resolution Spectroscopic Characterization Techniques

The investigation into the conformational and stereochemical properties of 2-(Cyclopentylmethylthio)phenol would typically rely on a suite of high-resolution spectroscopic methods.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are crucial for determining the precise connectivity and three-dimensional structure of molecules in solution. For this compound, techniques such as 2D-NMR (COSY, HSQC, HMBC) would be instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) would provide insights into the spatial proximity of atoms, which is key to understanding the preferred conformations of the cyclopentylmethyl group relative to the phenol (B47542) ring. However, no such NMR spectral data for this compound has been reported.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and analyzing the bonding framework of a molecule. In the case of this compound, the characteristic vibrational modes for the hydroxyl (-OH) group, the aromatic ring, the thioether (C-S-C) linkage, and the cyclopentyl moiety would be expected. The position and shape of the O-H stretching band, for instance, could indicate the presence and strength of intramolecular hydrogen bonding between the hydroxyl group and the sulfur atom. Unfortunately, no IR or Raman spectra for this compound are available in the public domain.

Chiroptical Spectroscopy (CD, ORD)

Should this compound exist as stereoisomers, for example, if the cyclopentyl ring is substituted in a way that creates a chiral center, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their differentiation. These methods are highly sensitive to the three-dimensional arrangement of atoms in chiral molecules. Without any information on the synthesis or isolation of stereoisomers of this compound, no chiroptical data is available.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is vital for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Analysis of the fragmentation patterns observed in the mass spectrum can also offer valuable clues about the compound's structure. For this compound, characteristic fragments would be expected from the cleavage of the cyclopentylmethyl group and the thioether bond. Regrettably, no high-resolution mass spectral data for this compound has been published.

X-ray Crystallography and Solid-State Structural Investigations

Single-Crystal X-ray Diffraction

The definitive method for determining the precise three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. This technique provides detailed information on bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in the solid state. An X-ray crystal structure of this compound would offer unambiguous proof of its molecular geometry and reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern its crystal packing. The successful application of this technique is contingent on the ability to grow suitable single crystals of the compound, a process for which no procedures or results have been reported.

Powder X-ray Diffraction for Polymorphism and Amorphous State Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline and amorphous materials. For this compound, PXRD would be instrumental in identifying different crystalline forms, known as polymorphs, and in characterizing any amorphous content. While specific experimental PXRD data for this compound is not publicly available, the principles of the technique and its application to related phenol derivatives provide a strong framework for understanding its potential use.

A typical PXRD analysis involves irradiating a powdered sample of the compound with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). Crystalline materials produce a characteristic diffraction pattern with sharp peaks at specific 2θ values, which are determined by the crystal lattice structure according to Bragg's Law. libretexts.org In contrast, amorphous materials lack long-range order and produce a broad, diffuse halo in the PXRD pattern.

The potential for polymorphism in this compound is significant, as is common with many phenol derivatives. cambridge.orgresearchgate.net Different polymorphs can arise from variations in the packing of molecules in the crystal lattice, driven by different arrangements of intermolecular interactions. These different solid forms can exhibit distinct physical properties, including melting point, solubility, and stability, which are critical in various applications. Should different crystalline forms of this compound be prepared, PXRD would be the primary tool for their identification and differentiation. Each polymorph would present a unique fingerprint diffraction pattern.

An illustrative example of how PXRD data for a hypothetical polymorph of this compound might be presented is shown in Table 1. The table lists the 2θ positions of the diffraction peaks and their relative intensities.

Table 1: Illustrative Powder X-ray Diffraction Data for a Hypothetical Crystalline Form of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.40 | 65 |

| 12.3 | 7.19 | 100 |

| 15.8 | 5.60 | 45 |

| 19.1 | 4.64 | 80 |

| 21.7 | 4.09 | 55 |

| 24.6 | 3.62 | 30 |

| 28.9 | 3.09 | 25 |

Note: This data is hypothetical and for illustrative purposes only, as experimental data for this compound is not currently available.

Furthermore, the presence of an amorphous state, either as the bulk material or in combination with crystalline forms, would be identified by a broad hump in the diffractogram, upon which the sharper peaks of any crystalline phase would be superimposed. The quantification of the crystalline-to-amorphous ratio is also achievable through advanced PXRD analysis.

Intermolecular Interactions and Crystal Engineering Principles

The crystal structure of this compound would be governed by a variety of intermolecular interactions, which dictate the packing of the molecules in the solid state. The principles of crystal engineering would be applied to understand and potentially control this packing. The key interactions expected to play a role are hydrogen bonding, van der Waals forces, and potentially C-H···π interactions.

The most significant intermolecular interaction is anticipated to be the hydrogen bond formed by the phenolic hydroxyl group. In many phenol-containing crystal structures, the hydroxyl group acts as a hydrogen bond donor to a suitable acceptor on a neighboring molecule. rsc.org In the case of this compound, the oxygen atom of a hydroxyl group on an adjacent molecule would be the most likely acceptor, leading to the formation of chains or cyclic motifs. The sulfur atom in the thioether linkage is generally a weak hydrogen bond acceptor.

Studies on related thiophenol dimers have shown that S-H···S hydrogen bonds can act as an anchor for π-stacking interactions between the phenyl rings. nih.gov Although this compound has a thioether and not a thiol, the principles of interplay between different weak interactions are relevant. The balance between the directional hydrogen bonding of the phenol group and the dispersive forces of the hydrophobic moieties will ultimately determine the final crystal structure.

Electron Diffraction and Gas-Phase Structural Probes

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds, free from the influence of intermolecular interactions present in the solid state. nih.gov While no specific GED studies on this compound have been reported, the technique could, in principle, provide precise measurements of bond lengths, bond angles, and torsional angles for an isolated molecule.

In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to derive the molecular geometry. For this compound, key structural parameters of interest would include the C-S and S-C bond lengths of the thioether linkage, the geometry of the cyclopentyl ring (which can adopt various puckered conformations), and the orientation of the cyclopentylmethylthio group relative to the phenol ring.

Computational chemistry provides a complementary approach to predict the gas-phase structure of molecules. nih.gov Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to optimize the geometry of this compound and calculate its structural parameters. These theoretical predictions can then be compared with experimental GED data, if available, to provide a comprehensive understanding of the molecule's intrinsic structure. An example of theoretically predicted bond lengths and angles is provided in Table 2.

Table 2: Hypothetical Gas-Phase Geometrical Parameters of this compound from Theoretical Calculations

| Parameter | Predicted Value |

|---|---|

| C(aromatic)-O bond length | 1.36 Å |

| O-H bond length | 0.96 Å |

| C(aromatic)-S bond length | 1.78 Å |

| S-C(methylene) bond length | 1.82 Å |

| C(methylene)-C(cyclopentyl) bond length | 1.54 Å |

| C-O-H bond angle | 109° |

| C-S-C bond angle | 105° |

Note: This data is hypothetical and based on general values for similar functional groups. Actual values would require specific computational or experimental determination.

Conformational Landscape and Dynamic Studies

Conformational Isomerism and Energy Barriers

The flexibility of the cyclopentylmethylthio side chain in this compound gives rise to a complex conformational landscape. Conformational isomers, or conformers, are different spatial arrangements of the molecule that can be interconverted by rotation about single bonds.

Computational methods are essential for exploring this landscape and determining the relative energies of the different conformers and the energy barriers to their interconversion. These studies can reveal the most stable, low-energy conformations that the molecule is likely to adopt. For substituted phenols, the relative orientation of the substituents can significantly impact the molecule's properties.

The energy barriers between different conformers are a measure of the energy required for rotation around the single bonds. These barriers determine the rate of interconversion between conformers at a given temperature. For a molecule like this compound, these barriers are expected to be relatively low, allowing for rapid interconversion at room temperature. A hypothetical potential energy surface scan for rotation around the C(aromatic)-S bond might reveal several local minima corresponding to different stable conformers, separated by transition states with higher energies.

Intra- and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the structure and properties of this compound, both in the solid state and potentially in solution.

Intermolecular Hydrogen Bonding: As discussed in the context of crystal engineering, the primary intermolecular hydrogen bond is expected to be between the phenolic hydroxyl group of one molecule and the oxygen atom of another. rsc.org This O-H···O interaction would lead to the formation of hydrogen-bonded chains or other supramolecular assemblies in the crystalline state. In solution, these intermolecular hydrogen bonds can form with solvent molecules if the solvent is a hydrogen bond acceptor.

Intramolecular Hydrogen Bonding: The possibility of an intramolecular hydrogen bond between the phenolic hydroxyl group and the sulfur atom of the thioether group (O-H···S) is an important consideration. For such a bond to form, the molecule would need to adopt a conformation where the hydroxyl and thioether groups are in close proximity. Theoretical and experimental studies on related 2-substituted phenols show that the existence and strength of intramolecular hydrogen bonds depend on the nature and position of the substituent. researchgate.net

While sulfur is a weaker hydrogen bond acceptor than oxygen, intramolecular O-H···S hydrogen bonds have been observed in other systems. Theoretical calculations would be necessary to determine if a conformation with an intramolecular hydrogen bond is energetically favorable for this compound compared to conformations where the hydroxyl group is oriented away from the sulfur atom. If present, an intramolecular hydrogen bond would influence the molecule's conformational preferences and its chemical properties, such as the acidity of the phenolic proton. The presence of such a bond would likely be in competition with the formation of stronger intermolecular hydrogen bonds. rsc.orgnih.gov

A summary of the potential hydrogen bonding interactions is presented in Table 3.

Table 3: Potential Hydrogen Bonding Interactions in this compound

| Type | Donor | Acceptor | Strength | Notes |

|---|---|---|---|---|

| Intermolecular | Phenolic O-H | Phenolic Oxygen | Moderate to Strong | Likely to be the dominant interaction in the solid state. |

| Intramolecular | Phenolic O-H | Thioether Sulfur | Weak | Formation is conformation-dependent and in competition with intermolecular H-bonding. |

Note: The strength and prevalence of these interactions are predictive and would require experimental or computational verification for this compound.

Theoretical and Computational Chemistry of 2 Cyclopentylmethylthio Phenol

Quantum Mechanical Studies of Electronic Structure

No peer-reviewed articles or database entries detailing the quantum mechanical analysis of 2-(Cyclopentylmethylthio)phenol could be located. This includes a lack of information regarding its molecular geometry, energy minimization, electronic properties, or reactivity predictions.

There are no published studies that have employed Density Functional Theory (DFT) to determine the optimized molecular geometry or to perform energy minimization calculations for this compound.

A search for research utilizing ab initio methods to investigate the electronic properties and predict the reactivity of this compound yielded no results.

No Frontier Molecular Orbital (FMO) analysis, which would describe the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound, has been reported in the scientific literature.

Molecular Dynamics Simulations and Conformational Sampling

There is no available research on molecular dynamics simulations or conformational sampling of this compound.

No studies were found that investigated the solvation effects or the interactions of this compound with different solvents through computational methods.

No protein-ligand docking simulations featuring this compound have been published. Therefore, there is no information on its potential binding modes or interactions with any biological targets from a mechanistic perspective.

Conformational Ensemble Generation

The three-dimensional structure of this compound is not static; the molecule can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. The collection of all accessible conformations and their relative populations is known as the conformational ensemble. Understanding this ensemble is crucial as the observed properties of the molecule are an average over these conformations.

The generation of a comprehensive conformational ensemble for this compound begins with a systematic or stochastic search of the potential energy surface. The primary degrees of freedom are the torsion angles associated with the cyclopentylmethylthio side chain and the orientation of the hydroxyl group on the phenol (B47542) ring.

Key Torsional Angles for Conformational Search:

τ1 (C(aryl)-S-CH2-C(cyclopentyl)): Rotation around the sulfur-methylene bond.

τ2 (S-CH2-C(cyclopentyl)-C(cyclopentyl)): Rotation around the methylene-cyclopentyl bond.

τ3 (C(aryl)-O-H): Rotation of the hydroxyl proton.

Ring Pucker: The cyclopentane (B165970) ring itself can adopt various puckered conformations (e.g., envelope, twist).

Computational methods such as molecular mechanics (MM) with force fields like MMFF94 or Amber are often employed for an initial, rapid exploration of the conformational space. This is typically followed by geometry optimization of the identified low-energy conformers using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).

Illustrative Relative Energies of Key Conformers:

To illustrate the expected outcome of such a study, the following table presents hypothetical relative energies for a few representative conformers of this compound, calculated at the B3LYP/6-31G(d) level of theory. These values would be critical in determining the Boltzmann population of each conformer at a given temperature.

| Conformer | τ1 (°) | τ2 (°) | τ3 (°) | Ring Pucker | Relative Energy (kcal/mol) |

| 1 | 180 | 60 | 0 | Envelope | 0.00 |

| 2 | 60 | 180 | 0 | Twist | 0.75 |

| 3 | -60 | 60 | 180 | Envelope | 1.20 |

| 4 | 180 | -60 | 0 | Twist | 1.55 |

This table is for illustrative purposes. Actual values would require specific calculations.

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations allow for the prediction of various spectroscopic properties directly from the fundamental laws of quantum mechanics, without empirical parameters. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Computational prediction of these shifts can aid in the assignment of experimental spectra.

The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT. The process involves:

Optimizing the geometry of the lowest-energy conformers.

Calculating the absolute magnetic shieldings (σ) for each nucleus in each conformer.

Averaging the shieldings for each nucleus over the conformational ensemble, weighted by their Boltzmann populations.

Converting the absolute shieldings to chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts:

The following table shows representative predicted chemical shifts for this compound.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1 (C-OH) | 155.2 | H (OH) | 5.8 |

| C2 (C-S) | 128.5 | H (Aromatic) | 6.8 - 7.2 |

| C3-C6 | 115.0 - 130.0 | H (CH2-S) | 3.1 |

| CH2 (S-CH2) | 38.4 | H (CH-cyclopentyl) | 2.5 |

| CH (cyclopentyl) | 45.1 | H (CH2-cyclopentyl) | 1.5 - 1.9 |

| CH2 (cyclopentyl) | 25.0 - 32.0 |

This table is for illustrative purposes. Actual values would require specific calculations and referencing.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations are essential for assigning the observed spectral bands to specific molecular motions.

These calculations are typically performed using DFT. After geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.

Key Predicted Vibrational Frequencies and Their Assignments:

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3600 | Medium | O-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Strong | Aliphatic C-H stretch (cyclopentyl, CH2) |

| ~1580 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch |

| ~750 | Strong | Out-of-plane C-H bend |

| ~680 | Medium | C-S stretch |

This table is for illustrative purposes. Calculated frequencies are often scaled to better match experimental data.

These computational approaches to vibrational analysis have been successfully applied to a wide range of substituted phenols, demonstrating the transferability of force constants and the reliability of DFT methods in reproducing experimental spectra. nih.govnih.govijaemr.comresearchgate.nettandfonline.com

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry provides a powerful avenue for investigating the mechanisms of chemical reactions by locating and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

For this compound, potential reactions of interest could include electrophilic aromatic substitution, oxidation of the sulfur atom, or reactions involving the phenolic hydroxyl group. A computational transition state search for a hypothetical reaction, such as the S-oxidation by a peroxide, would involve the following steps:

Reactant and Product Optimization: The geometries of the reactant (this compound and the oxidant) and the product (2-(Cyclopentylmethylsulfinyl)phenol) are optimized.

Initial Guess of the Transition State: An initial guess for the TS structure is generated. This can be done by manually building a structure that interpolates between the reactant and product or by using more sophisticated methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method.

Transition State Optimization: Starting from the initial guess, an optimization algorithm is used to locate the saddle point. This requires calculating both the energy gradients and the Hessian matrix.

Frequency Calculation: A frequency calculation is performed on the optimized TS structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS connects the intended reactants and products.

Biological Activity and Mechanistic Investigations of this compound: A Review of Pre-clinical and In Vitro Studies

Despite a comprehensive search of scientific literature, no specific pre-clinical or in vitro studies detailing the biological activity or mechanistic investigations of the chemical compound this compound were found.

While the provided outline requests a detailed analysis of this specific molecule, including target identification, pathway modulation, and other mechanistic data, there is currently no publicly available research that addresses these aspects for this compound.

However, to provide context within the broader field of related chemical structures, it is pertinent to consider the known biological activities of similar compounds, such as phenols and thioethers. It is crucial to note that the following information is not directly applicable to this compound and should be regarded as a general overview of related chemical classes.

General Biological Activities of Phenolic and Thioether Compounds

Phenolic compounds are a large and diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. They are widely recognized for a range of biological activities. Similarly, thioethers, which contain a sulfur atom bonded to two organic groups, are present in numerous biologically active molecules.

It is important to emphasize that the specific biological effects of a molecule are highly dependent on its precise chemical structure. Therefore, the activities described for other phenolic or thioether compounds cannot be extrapolated to this compound without direct experimental evidence.

Biological Activity and Mechanistic Investigations of 2 Cyclopentylmethylthio Phenol Pre Clinical and in Vitro Focus

Cellular and Molecular Pathway Modulation

Cell-Based Phenotypic Screening Assays

There is no publicly available information regarding the effects of 2-(Cyclopentylmethylthio)phenol in cell-based phenotypic screening assays. Studies on other phenolic compounds often utilize assays to assess:

Cell Viability: Assays such as those using Cytotox CALUX® can determine a compound's effect on cell survival. nih.gov

Apoptosis: The induction of programmed cell death is a key area of investigation for potential anti-cancer agents. youtube.com

Cell Migration and Differentiation: These assays are crucial for understanding a compound's potential in developmental biology and cancer metastasis research.

Without experimental data for this compound, its impact on these cellular processes is unknown.

Subcellular Localization and Organelle Perturbation Studies

Specific studies detailing the subcellular localization or organelle perturbation caused by this compound are not found in the current scientific literature. Such studies are critical for elucidating a compound's mechanism of action by identifying its intracellular targets. For instance, understanding if a compound localizes to the mitochondria can provide insights into its effects on cellular metabolism and apoptosis. youtube.com

Pre-clinical In Vivo Pharmacological Characterization in Non-human Animal Models

The in vivo pharmacological properties of this compound have not been characterized in publicly accessible studies. The evaluation of a compound in animal models is a critical step in pre-clinical development. nih.gov

Principles of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

No ADME data for this compound in any animal model has been published. Understanding these pharmacokinetic parameters is fundamental to determining a compound's bioavailability and potential for therapeutic use. nih.gov

Pharmacodynamic Endpoints and Biomarker Modulation in Animal Models

There is no information on the pharmacodynamic effects or biomarker modulation by this compound in animal models. Such studies would be necessary to establish a relationship between the compound's concentration in the body and its therapeutic or toxic effects. nih.gov

Efficacy Studies in Non-human Disease Models

Efficacy studies of this compound in non-human disease models, such as those for inflammation or metabolic disorders, have not been reported. While some phenol (B47542) derivatives have shown anti-inflammatory activity in rodent models nih.gov, these findings cannot be extrapolated to this compound without direct experimental evidence.

Structure-Based Drug Design Principles Applied to this compound

While structure-based drug design is a powerful tool for discovering and optimizing novel therapeutic agents nih.govmdpi.com, there is no evidence of its specific application to this compound in the available literature. This process typically involves identifying a biological target and using computational methods to design or screen for molecules that can effectively modulate its activity. nih.govmdpi.com The absence of such studies for this compound suggests that it may not have been a focus of targeted drug discovery efforts.

Molecular Docking and Ligand-Based Virtual Screening

There is no available research specifically applying molecular docking or ligand-based virtual screening to this compound.

General Principles of the Techniques:

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein). The goal is to identify the most stable binding conformation, which is often associated with the lowest binding energy. For phenolic compounds, docking studies are frequently used to explore interactions with targets like enzymes or receptors. For instance, studies have used molecular docking to screen databases of phenolic compounds, such as the Phenol-Explorer database, to identify potential inhibitors of bacterial quorum sensing receptors like LasR. biomedpharmajournal.org

Ligand-Based Virtual Screening (LBVS): This method uses the knowledge of molecules known to be active for a particular target (ligands) to find other molecules in a database with similar properties. mdpi.com The underlying principle is that molecules with similar structures or properties are likely to have similar biological activities. This approach is valuable when the three-dimensional structure of the biological target is unknown. mdpi.comnumberanalytics.com Techniques in LBVS involve analyzing pharmacophores (the essential 3D arrangement of functional groups required for activity), shape similarity, or fingerprint similarity. mdpi.comnih.gov For example, LBVS was used to identify potential new inhibitors of the ricin toxin A (RTA) subunit by starting with a known inhibitor and searching a large chemical database for structurally similar molecules. nih.gov

De Novo Ligand Design Strategies

No studies involving de novo ligand design have been published for this compound.

General Principles of the Technique:

De Novo Design: This computational approach aims to build novel molecular structures from the ground up, often tailored to fit the binding site of a specific biological target. numberanalytics.com Unlike screening existing compound libraries, de novo design constructs new molecules atom-by-atom or by combining smaller molecular fragments. numberanalytics.com

Strategies:

Fragment-Based Growing: This strategy starts with a small molecular fragment that is known to bind to a specific location on the target protein. The fragment is then computationally "grown" by adding new atoms or functional groups to improve its binding affinity and other properties. numberanalytics.comresearchgate.net

Fragment Linking: This involves identifying several different fragments that bind to adjacent sites on the protein and then finding a suitable chemical linker to connect them into a single, more potent molecule. numberanalytics.com

Evolutionary Algorithms: These methods use principles of natural selection to "evolve" molecules. A population of virtual molecules is generated, scored for desired properties, and then the best-scoring molecules are selected to "reproduce" (by combining or mutating their structures) to create the next generation. numberanalytics.com

Recent research has demonstrated the use of de novo design to create novel phenol and chromone (B188151) derivatives as potential inhibitors of the SARS-CoV-2 spike glycoprotein, highlighting the applicability of this strategy to phenolic structures. nih.govnih.gov

Biotransformation and Metabolic Stability Principles (Non-human Focus)

Specific biotransformation and metabolic stability data for this compound are not available in the published literature. The following sections describe the principles of the assays that would be used to generate such data.

Metabolic Pathways and Metabolite Identification (Enzymatic Studies)

There are no published enzymatic studies identifying the specific metabolic pathways or metabolites of this compound.

General Principles of the Technique:

In Vitro Metabolism Studies: To understand how a compound is metabolized, it is typically incubated with liver microsomes, which are vesicles containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.gov These studies are often conducted using microsomes from preclinical species like rats. nih.gov

Metabolite Identification: After incubation, analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (GC/MS) are used to separate and identify the resulting metabolites. nih.govresearchgate.net

Common Phenolic Metabolic Pathways: Phenolic compounds can undergo various metabolic transformations. A common pathway for phenol itself in some organisms involves hydroxylation to form catechol, followed by oxidative cleavage of the aromatic ring. researchgate.net Other potential reactions include conjugation with glucuronic acid or sulfate.

Common Thioether Metabolic Pathways: Thioethers (sulfides) are often metabolized via oxidation of the sulfur atom to form a sulfoxide (B87167), and potentially further to a sulfone. acs.org

The table below illustrates hypothetical primary metabolites of this compound based on these common enzymatic pathways.

Hypothetical Phase I Metabolites of this compound

| Parent Compound | Potential Metabolic Reaction | Hypothetical Metabolite | Enzyme Family |

|---|---|---|---|

| This compound | Sulfoxidation | 2-(Cyclopentylmethylsulfinyl)phenol | Cytochrome P450 (CYP), Flavin-containing Monooxygenase (FMO) |

| This compound | Aromatic Hydroxylation | (Cyclopentylmethylthio)benzene-1,2-diol | Cytochrome P450 (CYP) |

Permeability and Transport Mechanisms (In Vitro Assays like Caco-2, PAMPA)

No experimental data for the permeability of this compound using Caco-2, PAMPA, or other similar assays have been reported.

General Principles of the Assays:

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay used to predict passive, transcellular permeability. sigmaaldrich.com It measures the diffusion of a compound from a donor well, through an artificial lipid membrane, to an acceptor well. evotec.comwikipedia.org This high-throughput method is cost-effective and focuses solely on passive diffusion, avoiding complexities of active transport. creative-bioarray.com The results classify compounds as having low or high permeability. creative-bioarray.com

Caco-2 Permeability Assay: This assay uses Caco-2 cells, a human colon cancer cell line that, when grown on a semi-permeable filter, differentiates to form a monolayer of cells that mimics the intestinal epithelium. nih.gov This model is more complex than PAMPA because it can assess not only passive diffusion but also active transport processes (uptake and efflux) and paracellular transport (movement between cells). creative-biolabs.comnih.gov Comparing results between PAMPA and Caco-2 assays can help diagnose the primary mechanism of a compound's permeation. evotec.comcreative-biolabs.com

The table below summarizes the characteristics of these two common permeability assays.

Comparison of In Vitro Permeability Assays

| Assay | Model System | Transport Mechanisms Measured | Throughput | Complexity |

|---|---|---|---|---|

| PAMPA | Artificial Lipid Membrane | Passive Diffusion | High | Low |

| Caco-2 | Differentiated Cell Monolayer | Passive Diffusion, Active Transport, Paracellular Flux | Lower | High |

The Enigmatic Profile of this compound: A Scientific Inquiry Reveals a Gap in Current Medicinal Chemistry Literature

Despite a thorough investigation of scientific databases and patent literature, detailed research on the medicinal chemistry and structure-activity relationships (SAR) of the specific chemical compound this compound and its analogues appears to be absent from publicly accessible records. This includes a lack of specific data regarding its design principles, bioisosteric replacements, scaffold hopping strategies, and quantitative structure-activity relationship (QSAR) modeling.

The initial inquiry sought to construct a comprehensive scientific article detailing the medicinal chemistry of this compound derivatives. The intended focus was to be on the strategic design of these compounds, exploring how modifications to its core structure could influence its biological activity. This would have encompassed an analysis of bioisosteric replacements, where key functional groups are swapped with others of similar physicochemical properties to enhance efficacy or reduce toxicity. Furthermore, the plan was to investigate scaffold hopping, a strategy to identify novel core structures with similar biological activities, and lead optimization techniques aimed at refining the compound's properties. The role of hybridization and prodrug approaches, which involve combining pharmacophores or modifying the molecule to improve its delivery and metabolism, was also slated for discussion.

Another critical aspect of the proposed article was to be the exploration of Quantitative Structure-Activity Relationship (QSAR) modeling for this class of compounds. This would have involved a detailed look at the computational methods used to correlate the chemical structure of this compound analogues with their biological activities. The process of descriptor calculation, where various physicochemical and structural properties of the molecules are quantified, and subsequent feature selection to identify the most relevant descriptors would have been a key focus. Finally, the statistical models employed to predict the activity of new, unsynthesized derivatives were to be examined.

However, extensive searches have failed to uncover any specific studies centered on this compound. While general principles of medicinal chemistry and QSAR are well-documented for various phenol derivatives, the application of these principles to the specific scaffold of this compound remains uninvestigated in the available scientific literature. No patents were found that claim this specific compound or its close analogues for any therapeutic application, which would typically include data on their synthesis and biological evaluation.

This lack of information prevents a detailed and scientifically accurate discussion as outlined in the initial request. To present any data would require extrapolation from distantly related compounds, a practice that would be scientifically unsound and violate the strict focus on the specified chemical entity.

Therefore, it must be concluded that the medicinal chemistry and SAR profile of this compound is a subject that has not yet been explored or at least has not been disclosed in the public domain. This highlights a potential area for future research within the broader field of medicinal chemistry.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 Cyclopentylmethylthio Phenol Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Pharmacophore Modeling and Ligand Superposition

Pharmacophore modeling is a crucial step in understanding the key chemical features required for a molecule to interact with a specific biological target. For a molecule like 2-(Cyclopentylmethylthio)phenol, a hypothetical pharmacophore model can be constructed based on its structural components and potential interactions with a receptor binding site.

A plausible pharmacophore model for this compound and its analogues would likely include the following features:

A Hydrogen Bond Donor (HBD): The phenolic hydroxyl group is a primary hydrogen bond donor, which can be critical for anchoring the ligand to the target protein. unina.it

An Aromatic Ring (AR): The benzene (B151609) ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.

A Hydrophobic Group (HY): The cyclopentylmethyl moiety provides a significant hydrophobic region, which can fit into a corresponding hydrophobic pocket in the receptor, contributing to binding affinity. The puckered nature of the cyclobutane (B1203170) ring, a similar cycloalkane, allows for unique three-dimensional space occupancy, a feature that can be extrapolated to the cyclopentyl group. nih.gov

A Hydrogen Bond Acceptor (HBA): The sulfur atom of the thioether linkage can act as a weak hydrogen bond acceptor.

Ligand superposition studies would involve aligning a series of analogues of this compound to identify common structural features that correlate with biological activity. By superimposing active and inactive compounds, it is possible to refine the pharmacophore model and understand the spatial arrangement of these features necessary for optimal interaction with the target.

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Donor | Phenolic Hydroxyl | Interaction with polar residues |

| Aromatic Ring | Phenyl Ring | π-π stacking, hydrophobic interactions |

| Hydrophobic Group | Cyclopentylmethyl | van der Waals forces, hydrophobic interactions |

| Hydrogen Bond Acceptor | Thioether Sulfur | Weak hydrogen bonding |

SAR Mapping for Specific Biological Targets

Structure-Activity Relationship (SAR) studies investigate how changes in the chemical structure of a compound affect its biological activity. For this compound, SAR mapping would involve synthesizing and testing a variety of analogues to probe the importance of each structural component.

Influence of Phenolic Hydroxyl Group Modifications on Activity

The phenolic hydroxyl group is a key functional group that can significantly influence the biological activity of this compound analogues. acs.org Modifications to this group can alter a compound's acidity, hydrogen bonding capacity, and metabolic stability.

O-Methylation: Converting the hydroxyl group to a methoxy (B1213986) ether (O-methylation) would eliminate its hydrogen bond donating ability. wikipedia.org This change can help determine if hydrogen bond donation is essential for activity. If activity is retained or improved, it might suggest that the primary role of this position is steric or that a hydrogen bond acceptor is tolerated.

Esterification: Formation of an ester, for example, an acetate (B1210297) ester, would create a prodrug. The ester could be hydrolyzed in vivo to release the active phenolic compound. This strategy can be used to improve oral bioavailability.

Replacement with other groups: Replacing the hydroxyl group with other functionalities like an amino or a thiol group would provide insights into the specific electronic and hydrogen-bonding requirements at this position.

Table 2: Illustrative SAR of Phenolic Hydroxyl Group Modifications

| Compound ID | R1-Group (at Phenolic Position) | Hypothetical Activity | Rationale for Activity Change |

| 1 | -OH | Active | Potential for crucial hydrogen bond donation. unina.it |

| 2 | -OCH3 | Moderately Active | Loss of H-bond donation, but maintains some steric and electronic properties. wikipedia.org |

| 3 | -OC(O)CH3 | Inactive (in vitro) | Prodrug form, requires in vivo hydrolysis to become active. |

| 4 | -NH2 | Weakly Active | Amino group is a weaker H-bond donor and has different electronic properties. |

| 5 | -SH | Inactive | Thiol group has different acidity and hydrogen bonding characteristics. |

Role of the Thioether Linkage and Cyclopentylmethyl Moiety

Thioether Linkage: The sulfur atom in the thioether linkage introduces a specific angle and bond length compared to a simple ether or an alkyl chain. Replacing the sulfur with an oxygen (ether), a methylene (B1212753) group (alkyl), or a sulfoxide (B87167)/sulfone could significantly alter the compound's conformation and electronic properties. The thioether linkage itself can be a site of interaction with the biological target. mdpi.com

Cyclopentylmethyl Moiety: The cyclopentyl group provides a distinct hydrophobic character and conformational rigidity. nih.gov Altering the size of the cycloalkyl ring (e.g., to cyclobutyl or cyclohexyl) or replacing it with an acyclic alkyl chain (e.g., isopentyl) would probe the steric and conformational requirements of the hydrophobic binding pocket. The use of small rings like cyclopropyl (B3062369) has been shown to enhance potency and metabolic stability in some drug candidates. nih.gov

Table 3: Illustrative SAR of Thioether and Cyclopentyl Modifications

| Compound ID | Modification | Hypothetical Activity | Rationale for Activity Change |

| 1 | Thioether, Cyclopentylmethyl | Active | Optimal fit in the hydrophobic pocket and appropriate linker geometry. nih.govmdpi.com |

| 6 | Ether Linkage | Moderately Active | Change in bond angle and electronics may slightly reduce optimal binding. |

| 7 | Sulfoxide Linkage | Weakly Active | Increased polarity and steric bulk may be detrimental to binding. |

| 8 | Thioether, Cyclobutylmethyl | Moderately Active | Smaller ring may not fully occupy the hydrophobic pocket. nih.gov |

| 9 | Thioether, Cyclohexylmethyl | Weakly Active | Larger, more flexible ring may introduce steric clashes. |

| 10 | Thioether, Isopentyl | Inactive | Acyclic chain may adopt unfavorable conformations, leading to an entropic penalty upon binding. |

Stereochemistry and Enantioselective Activity

If the cyclopentyl ring is substituted, or if the thioether linkage is made part of a chiral center, enantiomers could exhibit different biological activities. The differential activity of enantiomers is a well-established principle in medicinal chemistry, arising from the three-dimensional nature of drug-receptor interactions. nih.gov One enantiomer may fit optimally into the binding site, while the other may bind with lower affinity or not at all. The synthesis and testing of individual enantiomers would be crucial to determine if a specific stereoisomer is responsible for the biological effect.

Fragment-Based Drug Discovery (FBDD) Strategies Incorporating this compound Fragments

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. frontiersin.org The scaffold of this compound can be deconstructed into several fragments that could be used in an FBDD campaign.

Fragment Identification: Key fragments could include 2-mercaptophenol (B73258), cyclopentylmethanethiol (B3054468), or even the entire 2-(cyclopentylmethylthio)phenyl moiety without the hydroxyl group.

Fragment Screening: These fragments would be screened against a biological target using sensitive biophysical techniques like NMR spectroscopy or X-ray crystallography to identify weak binders. proteopedia.org

Fragment Growing and Linking: Once a fragment is identified to bind to a specific sub-pocket of the target, it can be "grown" by adding functional groups to improve its affinity and selectivity. nih.gov Alternatively, two different fragments that bind to adjacent sites can be linked together to create a more potent molecule. nih.gov For instance, a 2-mercaptophenol fragment could be identified, and the cyclopentylmethyl group could be added to extend into a nearby hydrophobic pocket.

Table 4: Potential Fragments from this compound for FBDD

| Fragment Name | Molecular Weight ( g/mol ) | Key Features |

| 2-Mercaptophenol | 126.17 | Phenolic hydroxyl, Aromatic ring, Thiol group |

| Cyclopentylmethanethiol | 116.24 | Cyclopentyl group, Thiol group |

Computational Medicinal Chemistry for Rational Design of this compound Derivatives

Computational chemistry plays a vital role in the rational design of new drug candidates by providing insights into ligand-receptor interactions and predicting the properties of novel compounds. nih.gov

Molecular Docking: Docking studies could be used to predict the binding mode of this compound and its analogues within the active site of a target protein. nih.gov This can help in prioritizing which analogues to synthesize and test.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the ligand and receptor interact over time, helping to assess the stability of the binding pose and identify key interactions. plos.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to identify candidates with better drug-like properties early in the discovery process.

By integrating these computational approaches, the design of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties can be significantly accelerated.

Advanced Analytical Methodologies for 2 Cyclopentylmethylthio Phenol Quantification and Detection

Chromatographic Separations for Complex Matrix Analysis

Chromatographic techniques are fundamental for isolating 2-(Cyclopentylmethylthio)phenol from complex mixtures, ensuring accurate quantification and identification. The choice of method depends on the physicochemical properties of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenolic compounds. For a compound like this compound, a reversed-phase HPLC method is generally suitable. Method development would involve optimizing the stationary phase, mobile phase composition, and detector settings to achieve the desired separation and sensitivity.

A typical HPLC method for a phenolic compound would utilize a C18 column. The mobile phase often consists of a mixture of an aqueous solution with an organic modifier, such as acetonitrile or methanol, often with the addition of an acid like formic acid to improve peak shape and ionization efficiency in mass spectrometry detection. nih.gov

Validation of the HPLC method is crucial to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Below is a table representing a hypothetical HPLC method for the analysis of this compound, based on common practices for similar phenolic compounds.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 4 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Wavelength (for DAD) | 280 nm (typical for phenols) |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound may not be sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility and thermal stability. A common derivatization approach for phenols is silylation.

The choice of GC column is critical for achieving good separation. A non-polar or medium-polarity column is typically used for the analysis of derivatized phenols. Flame Ionization Detection (FID) is a common detector for general-purpose analysis, while a Mass Spectrometer (MS) provides higher selectivity and structural information.

The following table outlines a potential GC method for the analysis of a derivatized form of this compound.

| Parameter | Condition |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer advantages over HPLC and GC, including faster analysis times and reduced solvent consumption. For the analysis of phenolic compounds, a polar co-solvent is often added to the carbon dioxide mobile phase to modify its polarity and enhance the elution of the analytes.

SFC is well-suited for the separation of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. The technique can be coupled with various detectors, including UV-Vis and mass spectrometry.

A representative SFC method for a phenolic compound is detailed in the table below.

| Parameter | Condition |

| Column | Chiral or achiral stationary phase suitable for polar compounds |

| Mobile Phase | A: Supercritical CO₂B: Methanol with 0.1% formic acid |

| Gradient | Time (min) |

| 0 | |

| 10 | |

| 12 | |

| 12.1 | |

| 15 | |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |

Hyphenated Techniques for Enhanced Detection and Identification

Hyphenated techniques, which combine a separation method with a detection method, provide enhanced selectivity and sensitivity, making them ideal for complex sample analysis and trace-level detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is widely used for the analysis of phenolic compounds in various matrices. mdpi.com This method is particularly valuable for trace analysis, where the concentration of the analyte is very low, and for metabolite profiling, where the goal is to identify and quantify the metabolic products of a compound. nih.govnih.gov

The use of tandem mass spectrometry allows for the selection of a specific precursor ion of the analyte, which is then fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the signal-to-noise ratio. mdpi.com